1-Tert-butyl 2-ethyl 4-(trifluoromethyl)-2H-pyrrole-1,2(5H)-dicarboxylate

Description

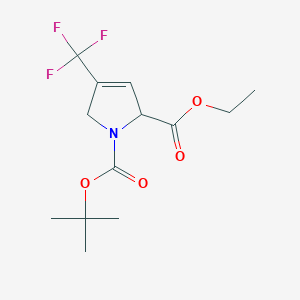

1-Tert-butyl 2-ethyl 4-(trifluoromethyl)-2H-pyrrole-1,2(5H)-dicarboxylate is a pyrrolidine-derived dicarboxylate ester featuring a tert-butyl group at position 1, an ethyl ester at position 2, and a trifluoromethyl (-CF₃) substituent at position 2.

Properties

Molecular Formula |

C13H18F3NO4 |

|---|---|

Molecular Weight |

309.28 g/mol |

IUPAC Name |

1-O-tert-butyl 2-O-ethyl 4-(trifluoromethyl)-2,5-dihydropyrrole-1,2-dicarboxylate |

InChI |

InChI=1S/C13H18F3NO4/c1-5-20-10(18)9-6-8(13(14,15)16)7-17(9)11(19)21-12(2,3)4/h6,9H,5,7H2,1-4H3 |

InChI Key |

PMHVRPAKTIYFTI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C=C(CN1C(=O)OC(C)(C)C)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1-Tert-butyl 2-ethyl 4-(trifluoromethyl)-2H-pyrrole-1,2(5H)-dicarboxylate

General Synthetic Strategy

The synthesis of 2H-pyrrole derivatives with trifluoromethyl substitution typically involves the construction of the pyrrole ring via cycloaddition or condensation reactions starting from functionalized ynones and isocyanides, followed by esterification or carbamate formation to introduce the tert-butyl and ethyl ester groups.

A prominent and general method for synthesizing 2,3,4-trisubstituted 1H-pyrroles, which can be adapted for the target compound, is the base-mediated ynone-isocyanide [3+2] cycloaddition. This method has been demonstrated to efficiently produce functionalized pyrroles bearing trifluoromethyl groups at the 4-position, along with other substituents at the 2- and 3-positions.

Detailed Synthetic Procedure

Step 1: Preparation of Functionalized Ynones

- Starting from aryl or alkyl acetylenes, ynones (alkynyl ketones) are synthesized via Sonogashira coupling with acyl chlorides.

- The ynone bearing a trifluoromethyl group at the appropriate position is prepared under inert atmosphere using palladium-catalyzed cross-coupling.

- Typical conditions involve PdCl2(PPh3)2, CuI, PPh3 in THF with triethylamine as base, at 0°C to room temperature for 12 hours.

- The product is isolated by aqueous workup and purified by column chromatography.

Step 2: Base-Mediated [3+2] Cycloaddition with Isocyanides

- The ynone (0.5 mmol) is reacted with an isocyanide (0.6 mmol) in the presence of 2 equivalents of anhydrous potassium tert-butoxide in DMSO.

- The reaction is stirred at room temperature (~25°C) for approximately 15 minutes.

- Progress is monitored by thin-layer chromatography (TLC).

- After completion, the reaction mixture is poured into water and extracted with ethyl acetate.

- The organic layer is washed with brine, dried over sodium sulfate, and concentrated.

- The crude product is purified by silica gel column chromatography using hexane/ethyl acetate (8:2) as eluent.

This method yields the 2,3,4-trisubstituted 1H-pyrrole derivatives, including the target compound with tert-butyl and ethyl ester groups and a trifluoromethyl substituent at the 4-position.

Optimization of Reaction Conditions

A comprehensive study of bases and solvents was conducted to optimize the yield of the pyrrole synthesis:

| Entry | Base (2 equiv) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | tBuOK | DMSO | 25 | 15 | 68 |

| 2 | Cs2CO3 | DMSO | 25 | 15 | 73 |

| 3 | KOH | DMSO | 25 | 15 | 60 |

| 4 | NaOH | DMSO | 25 | 15 | 25 |

| 5 | K3PO4 | DMSO | 25 | 15 | 45 |

| 6 | tBuOK | THF | 25 | 15 | 15 |

| 7 | tBuOK | Toluene | 25 | 15 | 10 |

| 8 | None | DMSO | 25 | 15 | 0 |

Table 1: Effect of base and solvent on the yield of functionalized pyrrole synthesis.

The best yields were obtained using cesium carbonate or potassium tert-butoxide in dimethyl sulfoxide (DMSO) at room temperature.

Characterization Data

The target compound exhibits characteristic spectroscopic features:

| Technique | Data |

|---|---|

| ^1H NMR (500 MHz, CDCl3) | Signals consistent with pyrrole protons and ester groups; singlets for tert-butyl protons; ethyl group multiplets. |

| ^13C NMR (125 MHz, CDCl3) | Carbonyl carbons at ~170-180 ppm; aromatic and pyrrole carbons; trifluoromethyl carbon showing characteristic coupling. |

| ^19F NMR (470 MHz, CDCl3) | Sharp singlet at approximately -62 ppm indicating trifluoromethyl group. |

| HRMS (ESI) | Molecular ion peak corresponding to the calculated molecular weight of the compound. |

These data confirm the successful synthesis and purity of the target pyrrole derivative.

Alternative Methods and Considerations

Use of Transient Intermediates

Recent advances in the synthesis of trifluoromethylated heterocycles include the use of transient trifluoromethylhydrazine intermediates for pyrazole construction, which might inspire alternative approaches for pyrrole derivatives. However, these methods are more suited for pyrazoles rather than pyrroles and involve different mechanistic pathways.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Outcome/Yield (%) | Notes |

|---|---|---|---|

| Sonogashira coupling | PdCl2(PPh3)2, CuI, PPh3, THF, Et3N, 0°C to RT | 50-70 | Preparation of trifluoromethyl-substituted ynones. |

| Base-mediated [3+2] cycloaddition | Ynones + isocyanides, tBuOK or Cs2CO3, DMSO, 25°C, 15 min | 68-73 | Efficient synthesis of 2,3,4-trisubstituted pyrroles including target compound. |

| Purification | Extraction, silica gel chromatography | - | Hexane/ethyl acetate (8:2) solvent system. |

Chemical Reactions Analysis

1-Tert-butyl 2-ethyl 4-(trifluoromethyl)-2H-pyrrole-1,2(5H)-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group, leading to the formation of various derivatives.

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Tert-butyl 2-ethyl 4-(trifluoromethyl)-2H-pyrrole-1,2(5H)-dicarboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: This compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which 1-Tert-butyl 2-ethyl 4-(trifluoromethyl)-2H-pyrrole-1,2(5H)-dicarboxylate exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Physical Properties: No melting points or solubility data are available for the target compound. Data from analogs (e.g., ’s pyrrolidine derivative with m.p. 118–120°C) suggest crystalline solid states under standard conditions .

- Spectroscopic Data : IR and NMR profiles for the target compound remain uncharacterized in the evidence, though analogs show predictable carbonyl (1700–1750 cm⁻¹) and CF₃ (1100–1200 cm⁻¹) peaks .

Biological Activity

1-Tert-butyl 2-ethyl 4-(trifluoromethyl)-2H-pyrrole-1,2(5H)-dicarboxylate is a complex organic compound notable for its unique structural features, including a pyrrole ring substituted with a trifluoromethyl group and two carboxylate ester functionalities. This compound has garnered attention due to its potential biological activities, which are often associated with similar pyrrole derivatives known for their pharmacological properties.

- Molecular Formula : C13H18F3NO4

- Molecular Weight : Approximately 309.28 g/mol

- Structural Features : The presence of a tert-butyl group and an ethyl group contributes to the steric hindrance and solubility properties of the compound, enhancing its interaction with biological targets.

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit notable pharmacological properties. Pyrrole derivatives are known to possess:

- Anti-inflammatory activities

- Antimicrobial properties

- Anticancer effects

The trifluoromethyl group enhances lipophilicity and metabolic stability, potentially improving biological efficacy.

Antimicrobial Activity

Research indicates that pyrrole derivatives can exhibit significant antimicrobial activity. For instance, compounds structurally related to 1-Tert-butyl 2-ethyl 4-(trifluoromethyl)-2H-pyrrole have shown effectiveness against various bacterial strains. A comparative analysis of similar compounds is presented in the table below:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 5-Fluoro-1-methylpyrrole | Fluoro substituent | Antimicrobial | Lacks dicarboxylate |

| Trifluoromethylpyrrole | Trifluoromethyl group | Anticancer | Simpler structure |

| N-tert-butylpyrrole | Tert-butyl group | Anti-inflammatory | No trifluoromethyl |

| Pyrrolidine derivatives | Saturated nitrogen ring | Varies widely | Different ring structure |

This table highlights the unique combination of functional groups present in 1-Tert-butyl 2-ethyl 4-(trifluoromethyl)-2H-pyrrole that may contribute to its distinctive properties and potential applications in medicinal chemistry.

Preliminary studies suggest that compounds with similar structures can interact with various biological targets such as enzymes or receptors. Understanding the binding affinity and selectivity of these compounds could provide insights into their mechanism of action and therapeutic potential. For example, the interaction of pyrrole derivatives with specific enzymes has been documented, indicating their role as enzyme inhibitors or modulators.

Q & A

Q. What are the challenges in synthesizing derivatives with alternative substituents (e.g., trifluoroacetyl groups), and how can they be addressed?

- Methodological Answer : Introducing electron-deficient groups like trifluoroacetyl requires careful control of acylation conditions (e.g., trifluoroacetic anhydride in the presence of Lewis acids). Competing side reactions (e.g., ester hydrolysis) are mitigated by using anhydrous solvents and low temperatures. Purification via flash chromatography with fluorinated silica gel improves separation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.